Cas no 1803794-17-3 (2-(Bromomethyl)-4-cyanobenzo[d]oxazole)
![2-(Bromomethyl)-4-cyanobenzo[d]oxazole structure](https://ja.kuujia.com/scimg/cas/1803794-17-3x500.png)
2-(Bromomethyl)-4-cyanobenzo[d]oxazole 化学的及び物理的性質
名前と識別子
-
- 2-(Bromomethyl)-4-cyanobenzo[d]oxazole
-
- インチ: 1S/C9H5BrN2O/c10-4-8-12-9-6(5-11)2-1-3-7(9)13-8/h1-3H,4H2
- InChIKey: PQXMJPFUVRYODQ-UHFFFAOYSA-N
- SMILES: BrCC1=NC2C(C#N)=CC=CC=2O1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 237
- XLogP3: 2.1
- トポロジー分子極性表面積: 49.8
2-(Bromomethyl)-4-cyanobenzo[d]oxazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A081000432-250mg |
2-(Bromomethyl)-4-cyanobenzo[d]oxazole |
1803794-17-3 | 98% | 250mg |
$5,286.65 | 2022-04-02 | |
Alichem | A081000432-500mg |
2-(Bromomethyl)-4-cyanobenzo[d]oxazole |
1803794-17-3 | 98% | 500mg |
$7,985.30 | 2022-04-02 | |
Alichem | A081000432-1g |
2-(Bromomethyl)-4-cyanobenzo[d]oxazole |
1803794-17-3 | 98% | 1g |
$12,848.08 | 2022-04-02 |
2-(Bromomethyl)-4-cyanobenzo[d]oxazole 関連文献
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
-
Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
2-(Bromomethyl)-4-cyanobenzo[d]oxazoleに関する追加情報
Introduction to 2-(Bromomethyl)-4-cyanobenzo[d]oxazole (CAS No. 1803794-17-3)
2-(Bromomethyl)-4-cyanobenzo[d]oxazole, identified by the Chemical Abstracts Service Number (CAS No.) 1803794-17-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This heterocyclic compound features a benzo[d]oxazole core, which is a fused structure of benzene and oxazole rings, further functionalized with a bromomethyl group at the 2-position and a cyano group at the 4-position. Such structural motifs are particularly valuable due to their potential bioactivity and versatility in synthetic chemistry.
The benzo[d]oxazole scaffold is well-documented for its presence in numerous pharmacologically active molecules, including anticancer, antimicrobial, and anti-inflammatory agents. The introduction of both electron-withdrawing (cyano) and electron-donating (bromomethyl) groups creates a unique chemical environment that can modulate the reactivity and biological properties of the molecule. This balance makes 2-(Bromomethyl)-4-cyanobenzo[d]oxazole a promising intermediate for further derivatization and development of novel therapeutic agents.
In recent years, there has been growing interest in exploring the pharmacological potential of benzo[d]oxazole derivatives. Specifically, modifications at the 2- and 4-positions have been extensively studied for their ability to enhance binding affinity to biological targets. The bromomethyl group, in particular, serves as a versatile handle for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups such as amines, alcohols, or thiols. This reactivity has been exploited in the synthesis of peptidomimetics, protease inhibitors, and other bioactive molecules.
The cyano group at the 4-position not only contributes to the electronic properties of the molecule but also serves as a precursor for further functionalization. For instance, hydrolysis of the cyano group can yield a carboxylic acid moiety, which can be further transformed into esters or amides. Such transformations are crucial in medicinal chemistry for optimizing solubility, metabolic stability, and pharmacokinetic profiles of drug candidates.
One of the most compelling aspects of 2-(Bromomethyl)-4-cyanobenzo[d]oxazole is its utility as a building block in fragment-based drug discovery. Fragment-based approaches rely on identifying small molecules with high affinity to biological targets and then linking these fragments together through iterative chemical synthesis to generate lead compounds. The structural features of this compound make it an ideal candidate for such strategies, as it can be readily modified to explore different chemical space while retaining core bioactivity.
Recent studies have highlighted the role of benzo[d]oxazole derivatives in modulating enzyme activity and receptor binding. For example, derivatives of this class have shown promise in inhibiting kinases and other enzymes implicated in cancer progression. The bromomethyl group allows for rapid diversification of such derivatives, enabling researchers to fine-tune their properties for optimal biological activity. Additionally, computational modeling studies have suggested that modifications at the 2- and 4-positions can significantly impact binding interactions with protein targets.
The synthesis of 2-(Bromomethyl)-4-cyanobenzo[d]oxazole typically involves multi-step organic transformations starting from commercially available precursors such as 2-amino benzoyl chloride or 2-bromoaniline derivatives. Key steps often include nucleophilic substitution reactions to introduce the cyano group followed by bromination at the 2-position. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions can also be employed to achieve desired regioselectivity and functional group compatibility.
In conclusion,2-(Bromomethyl)-4-cyanobenzo[d]oxazole (CAS No. 1803794-17-3) represents a valuable scaffold for pharmaceutical research due to its structural versatility and potential bioactivity. Its unique combination of functional groups makes it an attractive intermediate for designing novel therapeutic agents targeting various diseases. As synthetic methodologies continue to evolve, further exploration of this compound is expected to yield innovative drug candidates with improved efficacy and reduced side effects.
1803794-17-3 (2-(Bromomethyl)-4-cyanobenzo[d]oxazole) Related Products
- 2137619-95-3(2-Pentanone, 1-amino-4-methyl-1-(4-methylphenyl)-)
- 59840-70-9(Ethyl (2-oxo-2-phenylethyl)carbamate)
- 58579-57-0((4-Methyl-2-nitrophenyl)methanamine)
- 2137142-00-6(tert-butyl N-(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropylcarbamate)
- 2227977-85-5((2R)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)oxirane)
- 4392-89-6([3,4'-Bipyridine]-2'-carboxylic acid)
- 139566-53-3(Copper, [(h2-ethenyl)trimethylsilane](1,1,1,5,5,5-hexafluoro-2,4-pentanedionato-kO2,kO4)-)
- 1361725-74-7(6-(2,3-Dichlorophenyl)-3-fluoropicolinaldehyde)
- 1566059-11-7(4-ethyl-5-propyl-4H-1,2,4-triazole-3-sulfonyl chloride)
- 2172431-80-8(1-chloro-4-(2-chlorocyclopentyl)methyl-2-methylbenzene)




